3-Benzyl-4,5-dimethylthiazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4,5-dimethylthiazol-3-ium chloride is an organic compound with the molecular formula C13H16ClNOS. It is a thiazolium salt, characterized by the presence of a thiazole ring substituted with benzyl and methyl groups. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4,5-dimethylthiazol-3-ium chloride typically involves the following steps:
Formation of Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Benzylation: The thiazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The final step involves methylation of the thiazole ring using methyl iodide or methyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4,5-dimethylthiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents such as methanol or dimethyl sulfoxide
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or thiazolidinones.
Substitution: Formation of substituted thiazolium salts
Scientific Research Applications
3-Benzyl-4,5-dimethylthiazol-3-ium chloride has diverse applications in scientific research:
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzyl-4,5-dimethylthiazol-3-ium chloride involves its role as a catalyst in various chemical reactions. The thiazolium ring acts as an electron sink, stabilizing reaction intermediates and facilitating the formation of desired products. The benzyl and methyl groups enhance the compound’s reactivity and selectivity by providing steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-4-methylthiazol-3-ium chloride: Similar structure but lacks the additional methyl group at the 5-position.
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Contains a hydroxyethyl group instead of a methyl group at the 5-position.
Uniqueness
3-Benzyl-4,5-dimethylthiazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both benzyl and methyl groups enhances its catalytic efficiency and broadens its application scope compared to similar compounds .
Properties
CAS No. |
16206-89-6 |
---|---|
Molecular Formula |
C12H14ClNS |
Molecular Weight |
239.76 g/mol |
IUPAC Name |
3-benzyl-4,5-dimethyl-1,3-thiazol-3-ium;chloride |
InChI |
InChI=1S/C12H14NS.ClH/c1-10-11(2)14-9-13(10)8-12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CRFZELMKMOWRHR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CC=CC=C2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.